REACTION_CXSMILES
|
COC1C=CC(C(N2CCC([C@@H](Cl)C([O-])=O)C2=O)=O)=CC=1.NC(N)=S.C(O)C.[CH3:29][O:30][C:31]1[CH:36]=[CH:35][C:34]([C:37]([N:39]2[C:43](=[O:44])[CH:42]([OH:45])[CH2:41][CH2:40]2)=[O:38])=[CH:33][CH:32]=1>N1C=CC=CC=1.CCOCC.C(OCC)(=O)C>[CH3:29][O:30][C:31]1[CH:32]=[CH:33][C:34]([C:37]([N:39]2[CH2:40][CH2:41][C@@H:42]([OH:45])[C:43]2=[O:44])=[O:38])=[CH:35][CH:36]=1
|
Name
|
(R)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinyl-chloroacetate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)N2C(C(CC2)[C@H](C(=O)[O-])Cl)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(=O)N2CCC(C2=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
FILTRATION
|
Details
|
the insoluble constituents being filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from diisopropyl ether
|
Reaction Time |
45 min |
Name
|
(R)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)N2C([C@@H](CC2)O)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |